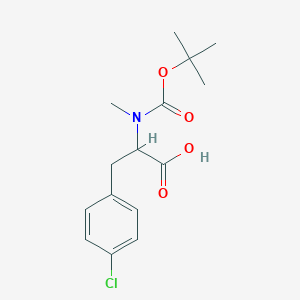

Boc-Nalpha-methyl-4-chloro-D-phenylalanine

Description

Contextualization within Non-Canonical Amino Acid Chemistry

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 standard proteinogenic amino acids. The deliberate incorporation of ncAAs into peptides is a powerful strategy in chemical biology and drug discovery. nih.gov This approach allows for the introduction of novel chemical functionalities, conformational constraints, and metabolic stabilization. Boc-Nalpha-methyl-4-chloro-D-phenylalanine is a prime example of an nCAA, where each modification serves a specific purpose.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in peptide synthesis. chemimpex.comnih.gov It prevents unwanted side reactions during the peptide coupling process and can be removed under specific chemical conditions. nih.gov The 4-chloro substitution on the phenyl ring of the phenylalanine side chain introduces a halogen atom, which can alter the electronic properties and steric bulk of the amino acid, potentially influencing molecular interactions and binding affinities. acs.org The combination of these features makes this compound a versatile tool for creating peptides with tailored properties that are not accessible using only the standard amino acid repertoire.

Significance of N-Methylation and D-Configuration in Amino Acid Derivatives

The N-methylation and D-configuration of this compound are particularly significant modifications that confer desirable pharmacological and structural properties to peptides.

The D-configuration refers to the stereochemistry at the alpha-carbon of the amino acid. numberanalytics.comnumberanalytics.com While proteins in most organisms are exclusively composed of L-amino acids, the incorporation of D-amino acids offers a key advantage: resistance to proteolysis. nih.govwikipedia.org Endogenous proteases are stereospecific for L-amino acids and generally cannot cleave peptide bonds involving D-amino acids. nih.gov This increased metabolic stability is a critical attribute for the development of peptide therapeutics. nih.gov In some contexts, D-amino acids are found naturally, particularly in the cell walls of bacteria and in certain peptide antibiotics. numberanalytics.comwikipedia.org The use of D-amino acids is a well-established strategy in drug design to prolong the biological activity of peptides. nih.gov

The combination of both N-methylation and a D-configuration in a single amino acid residue provides a powerful synergistic approach to significantly enhance the stability and bioavailability of synthetic peptides.

Overview of Research Utility in Chemical Biology

In chemical biology, this compound serves as a specialized building block for the synthesis of peptidomimetics and novel peptide-based drugs. Its incorporation allows researchers to systematically probe structure-activity relationships (SAR) and to optimize the therapeutic properties of lead compounds. scielo.org.mx

Furthermore, this compound is valuable in biochemical research for investigating protein-protein interactions and enzyme mechanisms. chemimpex.com Peptides containing this compound can be used as inhibitors or probes to study the function of specific enzymes or receptors. The unique properties conferred by the modifications allow for the design of molecules that can modulate biological pathways with high precision. For instance, the creation of stable peptide analogs allows for more reliable structural studies, such as X-ray crystallography or NMR spectroscopy, by preventing degradation during the experimental process.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 125324-00-7 | avantorsciences.comnextpeptide.com |

| Molecular Formula | C₁₅H₂₀ClNO₄ | avantorsciences.comnextpeptide.com |

| Molecular Weight | 313.78 g/mol | nextpeptide.com |

| Synonyms | (R)-2-(Boc-methyl-amino)-3-(4-chloro-phenyl)-propionic acid; Boc-4-chloro-D-MePhe-OH | nextpeptide.com |

| Purity | ≥98% | nextpeptide.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKQCRRZMAVASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Boc Nalpha Methyl 4 Chloro D Phenylalanine

Stereoselective Synthesis of Boc-Nalpha-methyl-4-chloro-D-phenylalanine

The creation of this molecule with the correct stereochemistry is paramount, as the biological activity of peptides is highly dependent on the enantiomeric purity of their constituent amino acids. nih.gov The synthesis involves a multi-step process starting from a suitable precursor and ensuring the D-configuration is maintained throughout.

The synthesis of this compound typically begins with the precursor, 4-chloro-D-phenylalanine. The key transformations involve the protection of the alpha-amino group, followed by N-methylation.

A common strategy for the selective N-methylation of Boc-protected amino acids involves the use of a methylating agent, such as methyl iodide, in the presence of a strong base. google.comresearchgate.net For instance, a solution of Nα-Boc-4-chloro-D-phenylalanine can be treated with methyl iodide and a hindered base like potassium tert-butoxide in an inert solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. google.com This method selectively adds a methyl group to the nitrogen of the Boc-protected amine.

Another approach involves enzymatic synthesis, which offers high stereoselectivity. D-amino acid transaminases can be used in the asymmetric synthesis of D-amino acids from prochiral α-keto acids, achieving high yields and enantiomeric excess greater than 99%. mdpi.com While not a direct derivatization of a D-amino acid, this method highlights a powerful strategy for producing the chiral precursors needed for subsequent modifications.

Maintaining enantiomeric purity is a critical aspect of synthesizing chiral molecules like D-amino acids for use in therapeutic peptides. nih.govnih.gov The presence of the incorrect enantiomer (L-isomer in this case) can lead to misfolded proteins, altered biological activity, or undesired therapeutic effects. nih.govresearchgate.net

Several factors can compromise enantiomeric purity during synthesis. Racemization, the conversion of one enantiomer into a mixture of both, can occur under harsh reaction conditions, such as strong acids or bases. nih.govwiley-vch.de This is a significant concern during steps like ester saponification or the activation of the carboxyl group for peptide coupling. google.comwiley-vch.de

To ensure the final product has high enantiomeric purity, several analytical techniques are employed. Chiral high-performance liquid chromatography (HPLC) is a primary method for separating and quantifying enantiomers. nih.gov A direct HPLC-ESI-MS/MS method allows for the rapid and accurate determination of the chiral purity of amino acids within a peptide after hydrolysis. nih.gov

Key Considerations for Enantiomeric Purity:

Starting Material Purity: The synthesis must begin with a D-amino acid precursor of high enantiomeric purity.

Reaction Conditions: Mild reaction conditions are essential to prevent racemization at the chiral center.

Purification Methods: Diastereomeric crystallization or chromatography can be used to resolve racemic mixtures if they form. libretexts.org

Analytical Verification: Rigorous analysis, typically using chiral chromatography, is required to confirm the enantiomeric excess of the final product. nih.govnih.gov

N-alpha-Protection Strategies and Carbamate (B1207046) Formation

In peptide synthesis, the protection of the α-amino group is a fundamental step to prevent unwanted side reactions and ensure the controlled formation of peptide bonds. nih.govbiosynth.com The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.

The Boc group is typically introduced onto the amino group of an amino acid using di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride ((Boc)₂O). total-synthesis.comorganic-chemistry.org The reaction is usually carried out in the presence of a base. The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. total-synthesis.com

For the synthesis of the target molecule, Nα-Boc protection would be the initial step performed on 4-chloro-D-phenylalanine before the N-methylation step. The Boc group is valued for its stability under a wide range of conditions, including exposure to many nucleophiles and bases, but it is easily removed under mild acidic conditions. total-synthesis.comorganic-chemistry.org This selective removal is crucial for its use in orthogonal synthesis strategies. total-synthesis.com The deprotection mechanism is triggered by protonation, leading to the fragmentation of the carbamate into the free amine, carbon dioxide, and isobutene. total-synthesis.com

Below is a comparative analysis of the most common N-alpha-protecting groups.

| Protecting Group | Abbreviation | Cleavage Condition | Advantages | Disadvantages |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) total-synthesis.comcreative-peptides.com | Stable to bases and nucleophiles; Widely used in solid-phase peptide synthesis (SPPS). biosynth.comtotal-synthesis.com | Requires strong acid for cleavage, which can affect acid-sensitive residues. biosynth.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) creative-peptides.com | Cleavage conditions are orthogonal to acid-labile side-chain protecting groups; Suitable for acid-sensitive peptides. biosynth.com | The fluorenyl group can be bulky; The dibenzofulvene byproduct must be scavenged. |

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation (H₂/Pd) or strong acid (HBr/AcOH). creative-peptides.com | Stable Z-amino acids; Resistant to racemization during activation. creative-peptides.com | Hydrogenolysis is incompatible with sulfur-containing amino acids or other reducible groups. |

| 2-(4-Nitrophenyl)sulfonylethoxycarbonyl | Nsc | Base-labile (β-elimination). nih.govresearchgate.net | UV active, allowing for real-time monitoring of deprotection; Useful for preparing protected peptides in convergent strategies. nih.govresearchgate.net | Not suitable for biocatalytic synthesis under certain conditions. researchgate.net |

Functional Group Interconversions and Aromatic Ring Modifications

Once this compound is synthesized, its structure can be further modified to create novel derivatives for specific applications. These modifications can target the carboxylic acid, the N-methyl group, or the aromatic ring.

Functional group interconversions allow for the transformation of one functional group into another. For example, the carboxylic acid can be converted into an ester or an amide, which is the basis of peptide bond formation. It can also be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me

The aromatic ring offers a site for various modifications. The chloro substituent can be replaced through nucleophilic aromatic substitution, although this is generally difficult on an unactivated ring. More commonly, palladium-catalyzed cross-coupling reactions could be employed to introduce new substituents. For instance, a related compound, N-Boc-p-iodo-L-phenylalanine, is used as a precursor for aryl stannylation. nih.gov This involves reacting the iodinated compound with bis(tributyltin) in the presence of a palladium catalyst to form a stannyl derivative. nih.gov This stannylated intermediate can then undergo Stille coupling to form new carbon-carbon bonds or be converted to a radioiodinated version for imaging applications. nih.gov Similar strategies could potentially be adapted for the 4-chloro derivative, although the reactivity of aryl chlorides is lower than that of aryl iodides in such reactions.

Halogenation and Chloro-Substitution Chemistry in Phenylalanine Derivatives

The introduction of a chlorine atom at the para-position of the phenylalanine ring is a critical step in the synthesis of this compound. This transformation is typically achieved through electrophilic aromatic substitution. The presence of the amino acid side chain influences the regioselectivity of the halogenation.

Direct chlorination of phenylalanine can lead to a mixture of products and potential oxidation. mdpi.comresearchgate.net Therefore, the reaction is often performed on a protected precursor, such as N-Boc-D-phenylalanine. Common chlorinating agents for this purpose include N-chlorosuccinimide (NCS) in the presence of a suitable solvent. The reaction conditions are optimized to favor monochlorination at the sterically accessible and electronically activated para-position.

Alternative strategies for introducing a chloro-substituent include Sandmeyer-type reactions starting from an amino-phenylalanine derivative. google.com This involves the diazotization of the aromatic amino group followed by treatment with a copper(I) chloride source. google.comresearchgate.net While effective, this multi-step process is often less direct than electrophilic halogenation for this specific substitution pattern. A patent describes the synthesis of 4-chloro-D-phenylalanine from (Z)-2-acetylamino-3-(4-chlorophenyl)acrylic acid via asymmetric hydrogenation, indicating another route to establish the chlorinated ring and the chiral center simultaneously. google.com

The presence of the halogen atom, in turn, influences the properties of the amino acid. Studies on halogen-substituted phenylalanines show that the nature of the halogen affects enantioselective discrimination, with the effect being a combination of inductive and steric factors. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions of Phenylalanine Analogues

The chloro-substituent in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization at the 4-position of the phenyl ring.

Suzuki Coupling: This reaction couples the aryl chloride with an organoboron compound (typically a boronic acid or ester) to form a new C-C bond. This is a highly versatile method for creating biaryl structures or introducing alkyl or vinyl groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with a sterically hindered and electron-rich substrate like an N-methylated amino acid derivative.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. wikipedia.org This reaction couples the aryl chloride with a terminal alkyne, co-catalyzed by palladium and copper(I). wikipedia.orgorganic-chemistry.org These reactions are typically carried out under mild, basic conditions. wikipedia.org The resulting alkynyl derivatives are valuable intermediates for further transformations or as components in pharmacologically active molecules. Microwave-assisted tandem Heck-Sonogashira reactions have also been developed for related heterocyclic systems, showcasing advanced applications of this methodology. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine. wikipedia.org It is a key method for synthesizing aniline derivatives from aryl halides. The reaction requires a palladium catalyst with specialized ligands, such as bulky biarylphosphines, and a suitable base. wikipedia.orgsynthesisspotlight.com This allows for the introduction of a wide range of primary and secondary amines at the 4-position of the phenylalanine ring. Modern protocols have been developed that are compatible with a broad range of functional groups and can be performed under milder conditions. researchgate.netnih.gov

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Resulting Functional Group |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / SPhos, XPhos | K₂CO₃, K₃PO₄ | Biaryl, Styrenyl |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | Alkynyl |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP, Xantphos | NaOtBu, Cs₂CO₃ | Aryl Amine |

Stannylation Reactions and Related Derivatizations of Phenylalanine

Stannylation is a process that converts an aryl halide into an organostannane derivative, typically by reaction with a distannane (e.g., hexabutylditin) or a tin hydride in the presence of a palladium catalyst. researchgate.netresearchgate.netorganic-chemistry.org The resulting stannylated phenylalanine derivative, such as Boc-Nalpha-methyl-4-(tributylstannyl)-D-phenylalanine, is a versatile intermediate for Stille cross-coupling reactions. nih.govthieme-connect.de

The Stille reaction involves the palladium-catalyzed coupling of the organostannane with an organic halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.org A key advantage of this approach is that the organostannane intermediate can be isolated and purified before use in the subsequent coupling step, which can be beneficial for complex syntheses. wikipedia.org Organotin reagents are stable and tolerant of many functional groups. wikipedia.org The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the product. wikipedia.orgwiley-vch.de

A study detailing the synthesis of a related compound, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester, was achieved by reacting the corresponding p-iodo-phenylalanine derivative with bis(tributyltin) and a palladium(0) catalyst. nih.gov This stannylated intermediate was then used for subsequent radioiodination reactions, highlighting the utility of stannylation for introducing other functionalities. researchgate.netnih.gov

Advanced Synthetic Methodologies for this compound Derivatives

Approaches for Introducing Specific Functional Groups

The cross-coupling reactions mentioned previously are the primary strategies for introducing specific functional groups.

Aryl and Heteroaryl Groups: The Suzuki coupling is the most common method for introducing substituted phenyl rings, pyridines, thiophenes, and other (hetero)aromatic systems. The wide commercial availability of boronic acids makes this a highly modular approach.

Alkynyl Groups: The Sonogashira reaction is the method of choice for installing terminal or substituted alkynes. wikipedia.org These groups can serve as handles for click chemistry, further coupling reactions, or as part of a larger molecular design.

Amino Groups: The Buchwald-Hartwig amination allows for the direct installation of a vast array of amino functionalities, from simple alkylamines to complex heterocyclic amines. wikipedia.org This is particularly useful for creating derivatives that can mimic protein-protein interactions or serve as ligands for biological targets.

Other Functional Groups: While less common for aryl chlorides, other cross-coupling reactions can potentially introduce phosphonates (Hirao reaction) or ethers (Buchwald-Hartwig O-arylation), though the latter typically works better with aryl bromides and iodides. The conversion of the chloro-group to a stannane via Stille chemistry provides an alternative route to C-C bond formation with substrates that may be incompatible with other methods. thieme-connect.dewikipedia.org

Strategies for Enhancing Reaction Efficiency and Selectivity

Optimizing the synthesis of complex amino acid derivatives requires careful control over reaction conditions to maximize yield and minimize side products.

Catalyst and Ligand Selection: The choice of palladium catalyst and, more importantly, the phosphine ligand is paramount for successful cross-coupling of aryl chlorides. Sterically hindered and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the oxidative addition step, which is typically the rate-limiting step for aryl chlorides. For amination reactions, ligands like BINAP or Xantphos are frequently employed. wikipedia.org

Base and Solvent Optimization: The base plays a critical role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps. Strong, non-nucleophilic bases like sodium tert-butoxide are common in aminations, while carbonates or phosphates are often used in Suzuki couplings. nih.gov The solvent must be chosen to ensure solubility of all components and is often an ethereal (e.g., dioxane, THF) or aromatic (e.g., toluene) solvent.

Phase-Transfer Catalysis (PTC): For certain reactions involving amino acid derivatives, phase-transfer catalysis can be a powerful technique to improve efficiency. acs.orgnih.govorganic-chemistry.org PTC facilitates the transport of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs, often leading to milder reaction conditions and higher yields. acs.orgacs.org This is particularly relevant for the alkylation steps in the synthesis of the core amino acid structure. organic-chemistry.orgacs.org

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times for many cross-coupling reactions, from hours to minutes. nih.gov This can also lead to improved yields and reduced side product formation by minimizing the time the substrate is exposed to high temperatures.

Applications in Peptide and Peptidomimetic Synthesis

Integration as a Non-Canonical Amino Acid Building Block

Boc-Nalpha-methyl-4-chloro-D-phenylalanine is classified as a non-canonical amino acid (ncAA), meaning it is not one of the 20 common proteinogenic amino acids. The incorporation of such unusual amino acids is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. nih.govresearchgate.net The specific combination of N-methylation and chloro-substitution in this D-amino acid allows for fine-tuning of peptide structure and function.

The use of building blocks like this compound is crucial for the synthesis of complex and bioactive peptides. chemimpex.com Its Boc protecting group enhances stability and solubility, making it a suitable component for constructing intricate peptide sequences designed for specific therapeutic targets. chemimpex.com The introduction of this non-canonical residue can facilitate the creation of novel compounds with potentially enhanced biological activity, contributing to more efficient drug discovery and development processes. chemimpex.com The ability to introduce unique functional groups is a cornerstone of designing peptides with improved efficacy and tailored properties. chemimpex.com

N-methylation, the substitution of an amide proton with a methyl group, profoundly impacts the characteristics of a peptide backbone. researchgate.net This modification introduces significant changes to a peptide's conformational flexibility and metabolic stability.

Key Effects of N-Methylation:

Enhanced Metabolic Stability: N-methylation provides steric hindrance and can disrupt the hydrogen bonding interactions required for enzymatic recognition and cleavage. researchgate.net This modification has been shown to improve resistance to proteolytic degradation, a significant advantage for therapeutic peptides. researchgate.netresearchgate.net

Improved Pharmacokinetics: Beyond enzymatic stability, N-methylation can increase a peptide's lipophilicity, which may enhance its membrane permeability and oral bioavailability. researchgate.netresearchgate.net

Modulation of Bioactivity: While often beneficial, N-methylation can also decrease biological activity if the methyl group sterically interferes with the peptide's binding to its target receptor. ub.edu Therefore, its placement within a peptide sequence must be carefully considered.

| Feature | Impact of N-Methylation |

| Backbone Conformation | Induces β- and γ-turn conformers; restricts dihedral angles. nih.govub.edu |

| Proteolytic Stability | Increases resistance to enzymatic cleavage. researchgate.netresearchgate.net |

| Lipophilicity | Generally increases, potentially improving membrane permeability. researchgate.net |

| Receptor Binding | Can enhance or decrease affinity depending on steric factors. ub.edu |

The introduction of a halogen atom, such as chlorine, onto the side chain of an amino acid is a powerful tool for modifying the physicochemical and structural properties of a peptide. nih.gov The 4-chloro substitution on the phenyl ring of phenylalanine imparts distinct characteristics.

Key Effects of Chloro-Substitution:

Electronic Effects: The chlorine atom is an electron-withdrawing group, which alters the electronic character of the phenyl ring and can influence intermolecular interactions, such as hydrogen bonding. nih.goveurochlor.org

Steric Influence: The size of the chlorine atom can create steric effects that fix the conformation of the side chain, which is important for specific interactions with biological targets like receptors. eurochlor.org

Proteolytic Stability: Halogenation can impact a peptide's stability against enzymatic degradation, with the effect being dependent on the position and number of halogen atoms. nih.gov In some cases, chlorination can be crucial for a compound's biological activity. eurochlor.org

| Property | Impact of 4-Chloro-Substitution |

| Electronic Character | Electron-withdrawing, influencing local polarity and interactions. nih.goveurochlor.org |

| Lipophilicity | Increases hydrophobicity of the side chain. eurochlor.orgresearchgate.net |

| Conformation | Can sterically fix side-chain orientation (χ space). nih.goveurochlor.org |

| Biological Activity | Can substantially improve, diminish, or be crucial for activity. eurochlor.org |

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and specific conformational constraints. Boc-Nα-methyl-4-chloro-D-phenylalanine is a valuable building block in this context due to its unique structural features.

The N-methylation prevents the formation of a hydrogen bond at the amide nitrogen, which restricts the conformational flexibility of the peptide backbone. The D-configuration introduces a non-natural stereochemistry, which can significantly increase resistance to proteolysis. The 4-chlorophenyl group adds lipophilicity and can engage in specific interactions (e.g., halogen bonding) with biological targets. chemimpex.comnih.gov

Incorporation into Cyclic Peptide Architectures

Cyclic peptides are a major class of peptidomimetics, prized for their conformational rigidity, high receptor affinity, and improved stability. nih.gov The incorporation of Boc-Nα-methyl-4-chloro-D-phenylalanine into cyclic architectures is a powerful strategy in drug design. The combination of N-methylation and D-stereochemistry helps to stabilize specific turn structures (β-turns and γ-turns) that are often crucial for biological activity, while also providing proteolytic resistance.

The synthesis of such cyclic peptidomimetics follows the fragment condensation and macrocyclization strategies previously discussed. uni-kiel.denih.gov The presence of the N-methylated residue can influence the conformational preference of the linear precursor, potentially pre-organizing it for efficient cyclization. nih.gov

Strategies for Introducing Specific Bioactive Functionalities within Peptidomimetics

The specific chemical groups on Boc-Nα-methyl-4-chloro-D-phenylalanine are not merely passive structural elements; they are key to introducing bioactive functionalities.

The 4-Chloro Group: The chlorine atom on the phenyl ring serves multiple purposes. It significantly increases the lipophilicity of the amino acid side chain, which can enhance membrane permeability and central nervous system penetration. nih.gov This strategy is analogous to the inclusion of baclofen, another 4-chlorophenyl-containing molecule, to increase lipophilicity in peptides. nih.gov Furthermore, the electron-withdrawing nature and the potential for halogen bonding allow the chloro-substituted ring to form specific, targeted interactions with enzyme active sites or receptors, contributing to potency and selectivity. chemimpex.com

N-Methylation: Beyond conformational constraint and proteolytic stability, the N-methyl group eliminates a hydrogen bond donor. In instances where an amide N-H is detrimental to binding, its removal via methylation can enhance affinity.

The D-Configuration: The use of a D-amino acid is a classic strategy to confer stability against degradation by proteases, which are highly specific for L-amino acids. This greatly prolongs the in vivo half-life of the peptidomimetic.

By strategically placing this residue within a peptide sequence, chemists can fine-tune the molecule's pharmacological profile, designing peptidomimetics with enhanced stability, conformational definition, and target-specific interactions.

Development of Peptide Libraries for Screening and Discovery

The incorporation of non-standard amino acids, such as Boc-Nα-methyl-4-chloro-D-phenylalanine, is a critical strategy in the development of peptide and peptidomimetic libraries for drug discovery. These libraries, which consist of a large number of systematically varied peptide sequences, are powerful tools for identifying novel ligands for therapeutic targets. The unique structural features of N-methylated and halogenated amino acids can confer advantageous properties to the peptides within these libraries, including enhanced metabolic stability, increased receptor affinity and selectivity, and improved membrane permeability.

The N-methyl group on the alpha-amine of the phenylalanine residue introduces a conformational constraint, which can lock the peptide backbone into a specific geometry. This pre-organization can lead to a higher binding affinity for a target receptor by reducing the entropic penalty of binding. Furthermore, N-methylation can protect the peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide. The chloro- substitution on the phenyl ring can also significantly influence binding interactions, often through halogen bonding or by altering the electronic properties of the aromatic ring, which can enhance the affinity and selectivity for a target. The use of the D-enantiomer, as opposed to the naturally occurring L-enantiomer, provides further resistance to enzymatic degradation.

While specific research detailing the construction and screening of a peptide library exclusively using Boc-Nα-methyl-4-chloro-D-phenylalanine is not extensively documented in publicly available literature, the principles of its use can be understood from studies involving structurally similar analogs. For instance, research on the synthesis and biological evaluation of analogs of the cyclic peptide galaxamide involved the substitution of amino acid residues with various unnatural amino acids, including 4-chloro-D-phenylalanine. nih.gov In this study, new derivatives were synthesized to explore the structure-activity relationship and to improve the antitumor properties of the parent peptide. The inclusion of 4-chloro-D-phenylalanine was part of a strategy to create a library of analogs for biological screening. nih.gov

In a broader approach, comprehensive peptidomimetic libraries have been designed to mimic secondary structures of proteins, such as α-helices and β-turns, which are often involved in protein-protein interactions. nih.gov One such study detailed the screening of an α-helix mimetic library against the p53/MDM2 interaction, a key target in cancer therapy. The deconvolution of the screening results from mixtures of compounds identified preferences for certain residues at specific positions. Notably, 4-chloro-phenylalanine (Phe(4Cl)) was among the aromatic residues that showed favorable activity, highlighting its utility as a building block in libraries designed to target protein-protein interactions. nih.gov

The screening of these libraries can lead to the identification of "hit" compounds, which can then be further optimized to develop lead compounds for new therapeutics. The data derived from screening libraries containing analogs like 4-chloro-D-phenylalanine provides valuable insights into the structure-activity relationships that govern the interaction of a peptide with its target.

Table 1: Research Findings on the Inclusion of 4-Chloro-D-Phenylalanine in Peptide Analogs and Libraries

| Study Focus | Peptide/Library Type | Key Finding Related to 4-Chloro-D-Phenylalanine | Reference |

| Antitumor Activity of Galaxamide Analogs | Cyclic Pentapeptide Analogs | 4-Chloro-D-phenylalanine was successfully incorporated into the galaxamide scaffold to generate new analogs for antitumor screening. | nih.gov |

| Targeting Protein-Protein Interactions | α-Helix Mimetic Library | In the deconvolution of screening results for inhibitors of the p53/MDM2 interaction, Phe(4Cl) was identified as a preferred residue at the N-terminus of a tripeptide mimetic. | nih.gov |

| Opioid Receptor Binding | β-Turn Mimetic Library | A mixture containing Trp/Phe(4Cl) in a β-turn mimetic library showed enhanced binding to both the KOR and MOR opioid receptors compared to the Trp/Phe mixture. | nih.gov |

This structured approach to building and screening peptide libraries containing strategically chosen non-standard amino acids is a cornerstone of modern medicinal chemistry and drug discovery. The inclusion of building blocks like Boc-Nα-methyl-4-chloro-D-phenylalanine is driven by the goal of creating novel chemical entities with improved therapeutic profiles.

Role in Drug Discovery and Medicinal Chemistry Research

Design Principles for Novel Therapeutic Agents

The incorporation of structurally unique amino acids is a cornerstone of modern drug design, enabling the creation of peptide-based molecules with enhanced therapeutic properties. Boc-Nalpha-methyl-4-chloro-D-phenylalanine is a prime example of a building block designed for this purpose, offering several advantages in the synthesis of new drugs. chemimpex.com

Peptides are natural ligands for a vast array of biological receptors and can modulate numerous physiological pathways. However, their therapeutic potential is often limited by poor metabolic stability. The use of non-proteinogenic amino acids like N-methyl-4-chloro-D-phenylalanine is a key strategy to overcome this limitation. The D-configuration of the amino acid provides significant resistance to degradation by proteases, which primarily recognize L-amino acids. This increased stability prolongs the half-life of the peptide in the body, allowing it to effectively reach and interact with its intended biological target, be it a receptor on a cancer cell or an enzyme involved in a metabolic disease. nih.gov

The KEGG PATHWAY database provides a comprehensive map of metabolic and signaling pathways that are often the targets of drug development, including those involving amino acid metabolism, cancer pathways, and infectious diseases. genome.jp By incorporating modified amino acids, scientists can design peptidomimetics that selectively interact with specific components of these pathways.

The chemical modifications present in this compound are not just for defense against degradation; they are critical for fine-tuning the biological activity of a peptide. The N-methyl group and the 4-chloro substituent directly influence how the peptide folds and binds to its receptor. nih.gov

The tert-butyloxycarbonyl (Boc) group is an essential feature for the synthesis process. It serves as a temporary protecting group for the amine, preventing unwanted side reactions during the step-wise assembly of a peptide chain. chemimpex.comnih.gov Its straightforward removal under acidic conditions makes it a standard tool in solid-phase peptide synthesis.

The introduction of N-methylation and halogenation can lead to compounds with improved efficacy and reduced side effects, making them valuable tools in medicinal chemistry. chemimpex.com

Investigation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. The specific modifications in this compound allow for precise SAR investigations. mdpi.com

N-methylation, the replacement of an amide proton with a methyl group, has profound effects on a peptide's properties. This modification eliminates a hydrogen bond donor, which can alter the peptide's conformational flexibility and its binding interactions with a receptor. By reducing the peptide's ability to form certain internal hydrogen bonds, N-methylation can lock it into a more bioactive conformation, potentially increasing its binding affinity and receptor selectivity. nih.gov However, this effect is highly context-dependent, as the removal of a critical hydrogen bond donor can also lead to a loss of activity. N-methylation scanning, where each amino acid in a peptide is systematically replaced with its N-methylated counterpart, is a powerful technique to identify key amide protons and optimize peptide activity. nih.gov

| Modification | Relative Binding Affinity (IC₅₀) | Rationale |

| Parent Peptide (L-Phe) | 100 nM | Baseline activity. |

| N-Methyl-L-Phe | 25 nM | Increased affinity, potentially due to a more favorable, pre-organized conformation for receptor binding. nih.gov |

| D-Phe | 500 nM | Reduced affinity, as many receptors are stereoselective for L-amino acids. |

| 4-Chloro-L-Phe | 40 nM | Enhanced affinity due to favorable hydrophobic and/or halogen-bonding interactions in the binding pocket. nih.gov |

| N-Methyl-4-Chloro-D-Phe | 150 nM | A combination of effects: N-methylation and chlorination may improve binding, while the D-isomer configuration could be less optimal for this specific receptor, resulting in a moderate overall affinity but likely with enhanced stability. |

This is an illustrative table based on general principles observed in medicinal chemistry. Actual values are target-dependent.

The substitution of a hydrogen atom with a chlorine atom on the phenyl ring significantly alters the electronic and steric properties of the phenylalanine side chain. The 4-chloro substituent is electron-withdrawing and increases the lipophilicity of the amino acid. nih.gov This can lead to stronger hydrophobic interactions with nonpolar pockets in a receptor's binding site.

Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the receptor. This can provide an additional anchor point, enhancing binding affinity and selectivity. nih.gov Studies on L-type amino acid transporter 1 (LAT1) have shown that halogenation of phenylalanine analogues can markedly improve affinity and selectivity, demonstrating the importance of this modification in designing targeted drug delivery systems. nih.gov

Rational Design of Enzyme Inhibitors Utilizing this compound

Enzymes are critical targets for drug discovery in a wide range of diseases. The rational design of enzyme inhibitors aims to create molecules that bind with high affinity and specificity to an enzyme's active site, blocking its function. mdpi.com this compound is an ideal building block for creating peptide-based enzyme inhibitors. chemimpex.com

Peptidomimetics designed as enzyme inhibitors often mimic the structure of the enzyme's natural substrate. By incorporating N-methyl-4-chloro-D-phenylalanine, medicinal chemists can create inhibitors with several advantages:

Enhanced Stability: The D-amino acid and N-methyl group provide resistance to enzymatic cleavage, ensuring the inhibitor remains intact and active for a longer period. nih.gov

Increased Potency: The chloro-substituent can exploit hydrophobic and halogen-bonding interactions within the enzyme's active site to increase binding affinity.

Improved Selectivity: The unique steric and electronic profile conferred by the modifications can lead to higher selectivity for the target enzyme over other related enzymes, which helps to minimize off-target side effects.

The design process often involves using the known structure of the target enzyme to guide the synthesis of inhibitors that fit precisely into the active site. The use of versatile building blocks like this compound is crucial for this structure-based drug design approach. nih.gov

Combinatorial Chemistry Approaches in Drug Lead Identification

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then screened to identify "hit" compounds with activity against a biological target. Boc-Nα-methyl-4-chloro-D-phenylalanine is an ideal building block for inclusion in such libraries. By incorporating this amino acid, a focused library of peptides can be generated that already possesses built-in drug-like properties, such as enhanced stability and defined conformational features. This approach, particularly in modern methods like DNA-encoded library (DECL) technology, accelerates the discovery of promising lead compounds for drug development. nih.gov

Biochemical and Molecular Research Investigations

Studies on Protein-Peptide Interactions

The incorporation of Boc-Nα-methyl-4-chloro-D-phenylalanine into peptide chains provides a powerful method for dissecting the intricacies of protein-peptide recognition.

Researchers utilize peptide analogues containing Boc-Nα-methyl-4-chloro-D-phenylalanine to map the binding sites of proteins. The N-methylation of the peptide backbone introduces conformational constraints and removes the hydrogen bond donating capacity of the amide proton, which can significantly impact binding affinity. This modification helps to understand the importance of backbone hydrogen bonding in protein-peptide recognition. Furthermore, the 4-chloro substitution on the phenyl ring alters the electronic and steric properties of the side chain, allowing for the exploration of the chemical environment of the binding pocket. By systematically replacing native amino acids with this analogue, scientists can identify critical residues and interactions that govern binding specificity.

The conformational rigidity imparted by N-methylation is a key asset in the analysis of ligand-protein complexes. Peptides containing N-methylated residues often adopt more defined structures in solution, which can be more amenable to structural elucidation techniques such as NMR spectroscopy and X-ray crystallography. nih.govresearchgate.net Studies on peptides with N-methylated alanine (B10760859) have shown that they can favor specific secondary structures, such as β-turns or helical conformations, which can be crucial for their biological activity. nih.gov While specific conformational studies on Boc-Nα-methyl-4-chloro-D-phenylalanine are not extensively documented in publicly available literature, the principles derived from other N-methylated peptides suggest its utility in stabilizing particular conformations upon binding to a protein target, thereby facilitating a more detailed structural analysis of the complex. nih.govresearchgate.net

Enzymatic Activity Modulation and Mechanism Elucidation

The unique chemical features of Boc-Nα-methyl-4-chloro-D-phenylalanine also make it a valuable tool for studying and modulating enzyme activity.

N-methylated amino acid derivatives are known to act as inhibitors of various enzymes. The N-methylation can prevent the proper positioning of the substrate in the active site or interfere with the catalytic mechanism. While specific kinetic data for the inhibition of enzymes by Boc-Nα-methyl-4-chloro-D-phenylalanine is scarce in the public domain, research on related N-methylated phenylalanine derivatives suggests their potential as enzyme inhibitors. nih.gov For instance, N-methylated peptides have been shown to exhibit enhanced stability against proteolytic degradation, a desirable property for therapeutic peptides. nih.gov The study of inhibition kinetics with such compounds can provide insights into the enzyme's mechanism and guide the design of more potent and specific inhibitors.

As an analogue of the natural amino acid phenylalanine, Boc-Nα-methyl-4-chloro-D-phenylalanine can be used to probe the substrate specificity and catalytic mechanisms of enzymes that process phenylalanine-containing substrates. The chloro-substituent can influence the electronic environment of the active site, while the N-methylation can disrupt the typical peptide bond geometry. By observing how an enzyme interacts with a peptide containing this unnatural amino acid, researchers can infer details about the enzyme's active site architecture and the chemical steps involved in catalysis. For example, the inability of an enzyme to process a peptide containing this analogue could indicate a strict requirement for a specific peptide backbone conformation or a hydrogen bond donor at that position.

Applications in Protein Engineering and Synthetic Biology

The ability to incorporate unnatural amino acids like Boc-Nα-methyl-4-chloro-D-phenylalanine into proteins opens up new avenues in protein engineering and synthetic biology. caltech.edunih.gov The introduction of this chlorinated amino acid can confer novel properties to proteins. anu.edu.au For instance, halogenated amino acids can be used to create new binding interactions or to serve as spectroscopic probes. acs.org The field of synthetic biology aims to design and construct new biological parts, devices, and systems. acs.org The incorporation of unnatural amino acids with unique functionalities is a key strategy in expanding the chemical repertoire of proteins beyond the canonical 20 amino acids. caltech.edunih.gov While specific examples of the use of Boc-Nα-methyl-4-chloro-D-phenylalanine in protein engineering and synthetic biology are still emerging, the foundational techniques for incorporating such non-canonical amino acids are well-established. caltech.edunih.gov This paves the way for the future design of proteins with enhanced stability, novel catalytic activities, or unique binding specificities by leveraging the distinct properties of this and other synthetic amino acids.

Computational Chemistry and Molecular Modeling Studies

Computational methods are invaluable for predicting and understanding the structural and chemical consequences of incorporating an nnAA like Boc-Nalpha-methyl-4-chloro-D-phenylalanine into a peptide or protein.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of a peptide containing N-methyl-4-chloro-D-phenylalanine, docking studies can elucidate how this modification influences the binding affinity and selectivity for a specific biological target, such as a G protein-coupled receptor or an enzyme active site.

The N-methyl group restricts the conformational flexibility of the peptide backbone by favoring a trans conformation of the peptide bond and preventing the formation of a hydrogen bond. The 4-chloro substituent adds steric bulk and alters the electronic landscape of the phenyl ring, potentially leading to new or enhanced interactions with the target protein, such as halogen bonding. Docking simulations of N-methylated cyclic peptides have shown that these modifications can significantly impact the binding pose and affinity for their targets. For example, molecular docking simulations were used to investigate the binding of N-methylated cyclopeptides to the outer membrane protein BamA of Acinetobacter baumannii, revealing stable binding interactions that helped to explain their antibacterial mechanism.

A hypothetical docking study of a peptide containing N-methyl-4-chloro-D-phenylalanine against a target protein would involve generating a 3D model of the peptide, defining the binding site on the protein, and then using a scoring function to evaluate the different binding poses. The results could guide the rational design of more potent and selective peptide-based drugs.

The incorporation of an N-methylated amino acid has a profound effect on the local and global conformation of a peptide. Conformational analysis and energy minimization studies are used to explore the accessible conformations of peptides containing N-methyl-4-chloro-D-phenylalanine and to identify the most stable structures. N-methylation of a peptide backbone eliminates an amide proton, which acts as a hydrogen bond donor, thereby disrupting secondary structures like α-helices and β-sheets. However, it can also stabilize specific turn structures.

Quantum mechanical and molecular dynamics simulations have been used to study the conformational behavior of peptides containing N-methylated residues. These studies have shown that N-methylation can lead to a higher population of cis amide bonds compared to their non-methylated counterparts, which can dramatically alter the peptide's three-dimensional shape. The table below summarizes the typical effects of N-methylation on peptide conformation.

| Conformational Parameter | Effect of N-Methylation | Reference |

| Amide Bond Geometry | Increased propensity for cis conformation | |

| Hydrogen Bonding | Loss of amide proton as a hydrogen bond donor | |

| Proteolytic Stability | Increased due to steric hindrance at the peptide bond | |

| Secondary Structure | Disruption of α-helices and β-sheets; stabilization of turns |

Energy minimization calculations can further refine the 3D structures of these peptides, providing insights into their preferred shapes and how they might interact with their biological targets.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT studies on peptides containing N-methyl-4-chloro-D-phenylalanine can provide insights into their chemical reactivity and selectivity. For instance, DFT calculations can be used to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Studies on N-methylated amino acid derivatives have shown that N-methylation leads to a higher HOMO energy (less negative) and a decrease in the HOMO-LUMO energy gap, suggesting an increase in reactivity. The presence of the electron-withdrawing chlorine atom on the phenyl ring would also be expected to influence the electronic properties of the amino acid, potentially affecting its interactions with other molecules.

Furthermore, theoretical calculations can predict the impact of N-methylation on properties like lipophilicity and aqueous solubility. N-methylation generally increases lipophilicity, which can affect a peptide's ability to cross cell membranes. These theoretical predictions are crucial for the rational design of peptide-based therapeutics with improved pharmacokinetic properties.

Advanced Applications and Future Research Directions

Development of Next-Generation Biologically Active Molecules

The incorporation of Boc-Nalpha-methyl-4-chloro-D-phenylalanine into peptide chains is a key strategy for developing next-generation biologics with enhanced therapeutic properties. The N-methylation of the peptide backbone is known to increase proteolytic stability and improve cell permeability, crucial for transforming peptide-based drugs into viable therapeutic options. nih.govnih.gov The presence of the chloro group on the phenyl ring can further enhance binding affinity and selectivity for biological targets. iaea.org

Future research is focused on utilizing this compound in the synthesis of:

Macrocyclic Peptides: These constrained peptides often exhibit improved metabolic stability and target-binding affinity compared to their linear counterparts. The inclusion of this compound can help to fine-tune the conformational properties of macrocycles, leading to the development of potent and selective inhibitors for challenging drug targets like proteasomes. acs.org

Peptidomimetics: These are compounds that mimic the structure and function of peptides but have improved drug-like properties. This compound can be used to create peptidomimetics with enhanced stability and oral bioavailability.

Targeted Therapies: The unique structure of this amino acid derivative allows for its incorporation into peptides designed to target specific receptors or enzymes involved in disease pathways, such as cancer or neurodegenerative disorders. iaea.org For instance, research into KLVFF peptide conjugates for Alzheimer's disease highlights the potential of modified peptides in targeting protein aggregation. researchgate.net

Table 1: Impact of Structural Modifications on Peptide Properties

| Modification | Effect | Reference |

| N-methylation | Increased proteolytic stability, improved cell permeability, conformational constraint | nih.gov, nih.gov |

| Chlorination | Enhanced binding affinity and selectivity | iaea.org |

| D-amino acid | Increased resistance to enzymatic degradation | nih.gov |

| Boc-protection | Facilitates controlled peptide synthesis | iaea.org |

Exploration in Diagnostic Reagent Development

The development of novel diagnostic reagents is another promising area for the application of this compound. Its structural features can be exploited to create highly specific probes for molecular imaging and bioassays.

One of the most significant potential applications is in Positron Emission Tomography (PET) imaging . Radiolabeled amino acids are increasingly used as tracers for visualizing tumors, which often exhibit upregulated amino acid transport. nih.goviaea.org Research on other halogenated and N-methylated phenylalanine analogs has demonstrated their potential as effective PET tracers. iaea.org For example, studies on ⁷⁶Br-bromo-α-methyl-L-phenylalanine have shown clear tumor visualization in preclinical models. iaea.org Given these precedents, a radiolabeled version of N-methyl-4-chloro-D-phenylalanine could be developed as a novel PET tracer for oncology.

Future research in this area may involve:

Synthesis of Radiolabeled Analogs: Developing synthetic routes to label the compound with positron-emitting isotopes like Fluorine-18 or Bromine-76.

Preclinical Evaluation: Assessing the in vitro and in vivo stability, biodistribution, and tumor-targeting efficacy of the newly developed radiotracers. nih.goviaea.org

Development of Fluorescent Probes: The core structure could also be functionalized with fluorophores to create probes for use in fluorescence-based assays and microscopy to study biological processes at the cellular level.

Table 2: Potential Diagnostic Applications

| Application | Rationale | Key Research Area | Reference |

| PET Imaging | Increased amino acid uptake in tumors; potential for high tumor-to-background contrast. | Development of radiolabeled analogs (e.g., with ¹⁸F, ⁷⁶Br). | iaea.org, nih.gov |

| Fluorescent Probes | Specific binding to biological targets allows for visualization of cellular processes. | Functionalization with fluorescent dyes. |

Methodological Advancements in Stereoselective Synthesis and Derivatization

The synthesis of this compound itself presents a chemical challenge due to the need for precise control over its stereochemistry. Advances in synthetic organic chemistry are crucial for making this and similar complex amino acids more accessible for research and development.

Current and future research in this domain focuses on:

Asymmetric Synthesis: Developing more efficient and scalable methods for the stereoselective synthesis of N-methylated D-amino acids. Techniques like phase-transfer catalysis and the use of chiral auxiliaries are being explored to achieve high enantiomeric purity.

Novel Derivatization Techniques: Creating new methods to modify the compound, for instance, by introducing additional functional groups that can be used for bioconjugation or to further modulate its biological activity. This includes advancements in solid-phase peptide synthesis (SPPS) that can efficiently incorporate such sterically hindered amino acids.

Enzymatic and Biocatalytic Methods: Exploring the use of enzymes to catalyze specific steps in the synthesis, which can offer high stereoselectivity and milder reaction conditions compared to traditional chemical methods.

Integration into Advanced Drug Delivery and Targeted Therapy Systems (conceptual extension)

Looking further ahead, this compound could be a key component in the design of sophisticated drug delivery systems. Its properties can be harnessed to improve the targeting and release of therapeutic agents.

Conceptually, this compound could be integrated into:

Nanoparticle-Based Drug Delivery: The amino acid could be used to functionalize the surface of nanoparticles, acting as a targeting ligand to direct the nanoparticles to specific cells or tissues. Its hydrophobic nature could also be utilized to control the encapsulation and release of drugs from the nanoparticle core.

Antibody-Drug Conjugates (ADCs): In the context of ADCs, this unnatural amino acid could be incorporated into the peptide linker that connects the antibody to the cytotoxic payload. The N-methylation and chloro group could enhance the stability of the linker in the bloodstream, ensuring that the drug is released only upon reaching the target cancer cells.

Self-Assembling Peptides: Peptides containing this residue could be designed to self-assemble into nanostructures, such as hydrogels or micelles, for the controlled release of drugs. The specific interactions of the chloro-phenyl group could play a role in directing the self-assembly process.

While the direct application of this compound in these advanced systems is still in the conceptual stage, the foundational research into its properties strongly suggests its potential to contribute significantly to the future of targeted therapies and personalized medicine.

Q & A

Q. Q1. What are the optimal synthetic routes for Boc-Nα-methyl-4-chloro-D-phenylalanine, and how can purity be validated?

Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to Nα-methyl-4-chloro-D-phenylalanine. Key steps include:

- Methylation : Reacting 4-chloro-D-phenylalanine with methyl iodide under basic conditions (e.g., NaHCO₃) to introduce the Nα-methyl group .

- Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalyst like 4-dimethylaminopyridine (DMAP) at 0–25°C .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl group, δ ~3.7 ppm for Nα-methyl) .

Q. Q2. How can researchers distinguish Boc-Nα-methyl-4-chloro-D-phenylalanine from structurally similar derivatives during characterization?

Methodological Answer: Differentiation relies on analytical techniques:

- Mass Spectrometry (MS) : Exact mass (C₁₅H₂₀ClNO₄⁺: calc. 314.1053) and fragmentation patterns (loss of Boc group: m/z ~214) .

- Chiral HPLC : Retention time comparison against D/L enantiomers using a chiral column (e.g., Chirobiotic T) .

- X-ray Crystallography : Resolve stereochemistry and confirm the chloro-substituent’s position .

Advanced Research Questions

Q. Q3. How does the Nα-methyl and 4-chloro substitution influence peptide stability and receptor binding in drug design?

Methodological Answer:

- Steric Effects : The Nα-methyl group reduces conformational flexibility, enhancing proteolytic resistance. This is tested via enzymatic digestion assays (e.g., trypsin/chymotrypsin incubation, monitored by LC-MS) .

- Hydrophobic Interactions : The 4-chloro group increases lipophilicity (logP ~2.8), improving membrane permeability (evaluated via PAMPA assays) .

- Receptor Binding : Molecular docking (e.g., AutoDock Vina) predicts enhanced affinity for hydrophobic binding pockets, validated via SPR or ITC binding studies .

Q. Q4. What strategies resolve contradictions in reported bioactivity data for Boc-protected chloro-phenylalanine derivatives?

Methodological Answer: Contradictions often arise from:

- Solvent Effects : Compare activity in polar (DMSO) vs. nonpolar (THF) solvents.

- Aggregation : Dynamic light scattering (DLS) identifies aggregation; use surfactants (e.g., Tween-20) to mitigate .

- Assay Variability : Standardize protocols (e.g., fixed incubation times, controlled pH) across replicates. For enzyme inhibition (e.g., MMP-3), use a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to ensure consistent kinetic measurements .

Q. Q5. How can this compound be applied in site-specific protein modification or click chemistry?

Methodological Answer:

- Click Chemistry : Incorporate via solid-phase peptide synthesis (SPPS) using Fmoc-protected intermediates. Post-Boc deprotection (TFA), the chloro group enables Suzuki-Miyaura cross-coupling with boronic acids .

- Photoaffinity Labeling : Replace the chloro group with an azide (via nucleophilic substitution) for UV-induced cross-linking in target identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.